Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

SGC0946 DOTI1L enzymatic assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SGC0946

CAS No.: 1561178-17-3

Cat. No.: S543086

Introduction to SGC0946 and DOTI1L

SGC0946 is a highly potent and selective small-molecule inhibitor of disruptor of telomeric silencing-1-like
(DOT1L), the sole histone methyltransferase responsible for catalyzing the mono-, di-, and trimethylation of
histone H3 at lysine 79 (H3K79me) [1] [2]. As an S-adenosylmethionine (SAM)-competitive inhibitor,
SGC0946 binds to the DOT1L cofactor binding site, inducing a conformational change that remodels the
catalytic pocket and abrogates methyltransferase activity [2]. Its exceptional potency and selectivity make it
a valuable chemical probe for investigating the biological roles of DOT1L and H3K79 methylation in both
normal and diseased cells, with particular relevance in cancers characterized by MLL (mixed-lineage

leukemia) gene translocations [1] [3] [4].

Biochemical Characterization & Quantitative Profiling

A comprehensive profile of SGC0946's biochemical activity is essential for experimental design. The table

below summarizes key quantitative data.

e Table 1: Biochemical and Cellular Potency of SGC0946
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. Potency

Experimental o o
Assay Type Value Key Findings Citation

Context

(ICs0/KD)

Biochemical Radioactive enzyme ICs0=0.3 Over 100-fold selective for [1] [3]
Assay assay with nM DOTL1L against a panel of 12

recombinant DOT1L other protein methyltransferases

and DNMT1.

Biophysical Surface Plasmon KD = 0.06 Confirms extremely high binding [5] 2]
Assay Resonance (SPR) nM affinity for DOTLL.
Cellular Target  Reduction of ICs0 = 2.6 Demonstrates potent cell [1] [3]
Engagement H3K79me2 in A431 nM permeability and on-target

cells engagement.
Cellular Target  Reduction of ICs0 = 8.8 Confirms activity in multiple cell [1] [3]
Engagement H3K79me2 in nM lines.

MCF10A cells
Cellular Selective killing of Active at 1 - Validates functional consequence [1] [4]
Phenotypic MLL-rearranged cells 5 pM of DOTLL inhibition in disease-
Assay (cord blood model) relevant models.

Detailed Experimental Protocols

Protocol: Assessing DOTI1L Inhibition in Cells via H3K79me2

Reduction

This protocol details the standard method for confirming SGC0946's on-target activity in cell-based systems

by measuring the reduction of its characteristic histone mark, H3K79me2.

o Key Reagents:
o SGC0946: Prepare a 10-100 mM stock solution in DMSO. Store at -20°C [3] [4].
o Appropriate cell line (e.g., A431, MCF10A, Molm13) [1] [3].

o Cell culture media and reagents.
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o Antibodies: Anti-H3K79me?2 (e.g., Abcam ab3594) and a loading control (e.g., anti-H3 or anti-

GAPDH) [6] [7].
e Procedure:

o Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere. The
following day, treat cells with SGC0946 across a concentration range (e.g., 0.1 nM to 10 pM).
Include a vehicle control (DMSO at the same concentration, typically <0.1%).

o Incubation: Incubate cells for a prolonged period, typically 4 to 7 days, with the option to
refresh the medium and compound every 2-3 days [1] [4]. The extended treatment is necessary
to observe significant reduction of the relatively stable H3K79me2 mark.

o Cell Lysis and Western Blot: Harvest cells and lyse them using RIPA buffer supplemented
with protease inhibitors. Quantify protein concentration, separate equal amounts of protein by
SDS-PAGE, and transfer to a PVDF membrane.

o Immunoblotting: Block the membrane and probe with anti-H3K79me2 and loading control
antibodies. Detect using an ECL system and visualize with a chemiluminescence imager [6] [7].

e Data Analysis: Quantify band intensities. Normalize H3K79me2 signal to the loading control. Plot
normalized H3K79me2 levels against the log of SGC0946 concentration to determine the cellular ICso
value.

Protocol: Evaluating Anti-Proliferative Effects in MLL-Rearranged
Leukemia Models

This protocol is used to study the functional consequence of DOTI1L inhibition in contexts where it is

critically required, such as MLL-rearranged leukemia.

o Key Reagents:
o SGC0946 (as in Protocol 3.1).
o MLL-rearranged cell line (e.g., Molm13) or human cord blood cells transformed with an MLL-
AF9 oncogene.
o Cell viability assay kit (e.g., CCK-8, MTT).
e Procedure:
o Cell Treatment: Seed cells and treat with SGC0946 at various concentrations (e.g., 1 yM and 5
pMM). Include a vehicle control.
o Long-Term Incubation: Culture cells for an extended period (e.g., 14 days) to allow for the
manifestation of selective cytotoxicity [1] [4].
o Viability Assessment: At the endpoint, perform a cell viability assay according to the
manufacturer's instructions. Alternatively, for clonogenic assays, fix and stain colonies with
crystal violet after 12-14 days [7].
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o Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. SGC0946
should demonstrate a significant and selective reduction in viability of MLL-rearranged cells
compared to non-MLL-rearranged controls.

Protocol: In Vivo Efficacy Study in an Orthotopic Ovarian Cancer
Model

This protocol outlines the use of SGC0946 in animal models to assess its therapeutic potential.

o Key Reagents:
o SGC0946 formulated for in vivo administration.
o Female NOD-SCID mice (4-week-old).
o Ovarian cancer cells (e.qg., luciferase-tagged SK-OV-3 or TOV21G).
e Procedure:
o Formulation: Prepare SGC0946 for intraperitoneal (i.p.) injection. A validated formulation is 5%
DMSO, 40% PEG300, 5% Tween-80, and 50% ddH20, which provides a clear solution at 5
mg/mL [3] [4].
o Tumor Inoculation and Dosing: Establish an orthotopic ovarian tumor model in mice. Once
tumors are established, administer SGC0946 at 10 mg/kg via i.p. injection.
o Dosing Schedule: Administer the compound twice a week for a total of 6 weeks [3] [4].
o Endpoint Analysis: Monitor tumor progression via imaging or caliper measurements. At the
endpoint, harvest tumors and analyze them. Western blot analysis of tumor lysates can confirm
on-target activity by showing decreased levels of H3K79me2, CDK®6, and cyclin D3 [3] [4].

Signaling Pathways and Mechanisms of Action

The cellular effects of SGC0946 are mediated through the inhibition of DOT1L-mediated H3K79
methylation, which in turn disrupts key oncogenic transcriptional programs. The following diagram

synthesizes the primary signaling pathways affected, as evidenced across multiple studies.
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The mechanistic flowchart above illustrates the cascade of events following DOT1L inhibition:

e Epigenetic Dysregulation: SGC0946 directly inhibits DOTLL, leading to a profound loss of
H3K79me2 [1] [2].

¢ Transcriptional Downregulation: This loss of H3K79me2 directly suppresses the transcription of
critical oncogenic drivers. In MLL-rearranged leukemia, this includes genes like HOXA9 and MEIS1
[4]. In solid tumors like ovarian cancer, DOTLL inhibition directly targets CDK6 and CCND3 (Cyclin
D3), key regulators of the G1/S cell cycle transition [7].

¢ Functional Outcomes: The collective downregulation of these genes induces G1 phase cell cycle
arrest, impedes proliferation, and ultimately triggers selective apoptosis in dependent cells, such as
those with MLL translocations [1] [7] [4].

¢ Alternative Pathways: Emerging evidence also links DOTLL inhibition to other processes, such as
the modulation of the AMPK/mTOR signaling axis and the upregulation of autophagy and
mitochondrial fusion in renal cell cancer [6].
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Practical Considerations and Controls

¢ Inactive Control Compound: For critical mechanistic studies, it is highly recommended to use an
inactive control compound, such as SGC0649. This structurally similar analogue (a 4-t-
butylphenylamide) has significantly reduced potency against DOT1L (ICso = 390 nM) and helps rule
out off-target effects [5].

e Solubility and Storage: SGC0946 has high solubility in DMSO (= 100 mg/mL). Always use fresh, dry
DMSO, as moisture absorption can reduce solubility. Stock solutions should be stored at -20°C or
-80°C, and repeated freeze-thaw cycles should be avoided [3] [4].

e Cellular Assay Timing: The effects of SGC0946, particularly on the stable H3K79me2 mark, are
time-dependent. While some reduction can be seen in 3-4 days, maximal reduction in certain cell
lines (like Molm13) may require up to 7 days of continuous exposure [1] [5] [4].

Applications Beyond Cancer Research

While extensively used in oncology, SGC0946 has utility in other research areas. A screen in a Parkinson's
disease model identified SGC0946 as a hit that enhanced the maintenance and/or survival of dopaminergic

neurons derived from human pluripotent stem cells, suggesting a potential neuroprotective role [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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